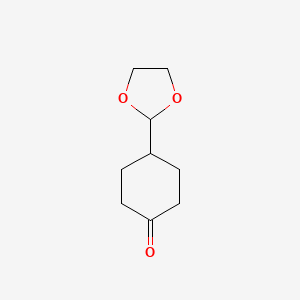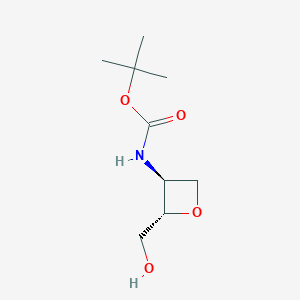![molecular formula C8H4BrNO2S B13918993 5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)
5-Bromobenzo[D]isothiazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromobenzo[D]isothiazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrNO2S. It is characterized by a bromine atom attached to a benzoisothiazole ring, which also contains a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[D]isothiazole-7-carboxylic acid typically involves the bromination of benzoisothiazole derivatives followed by carboxylation. One common method includes the reaction of benzoisothiazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromobenzo[D]isothiazole-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Applications De Recherche Scientifique
5-Bromobenzo[D]isothiazole-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 5-Bromobenzo[D]isothiazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activities. The compound may inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromobenzo[D]isothiazole-3-carboxylic acid
- 5-Bromobenzo[D]isothiazole-4-carboxylic acid
- 5-Bromobenzo[D]isothiazole-6-carboxylic acid
Uniqueness
5-Bromobenzo[D]isothiazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine atom and carboxylic acid group influences its reactivity and interactions with molecular targets, making it a valuable compound for specialized applications .
Propriétés
Formule moléculaire |
C8H4BrNO2S |
|---|---|
Poids moléculaire |
258.09 g/mol |
Nom IUPAC |
5-bromo-1,2-benzothiazole-7-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-5-1-4-3-10-13-7(4)6(2-5)8(11)12/h1-3H,(H,11,12) |
Clé InChI |
OORWBDYADITWJB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C=NS2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)
![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)



![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)

![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)






